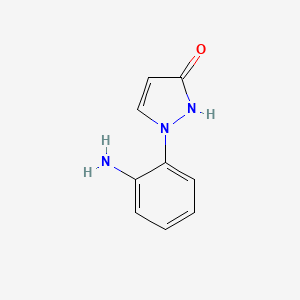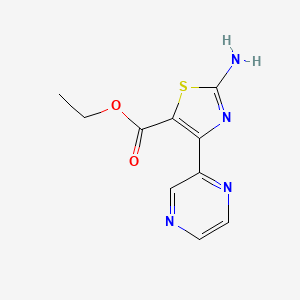![molecular formula C10H18F2N2 B13155188 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is a compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and other scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Azabicyclo[22One common method involves the use of palladium-catalyzed reactions to form the bicyclic structure . The reaction conditions often include mild temperatures and the use of specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its biological activities and used in the synthesis of tropane alkaloids.
Uniqueness
3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine is unique due to the presence of the difluoropropan-1-amine moiety, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
特性
分子式 |
C10H18F2N2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
3-(2-azabicyclo[2.2.2]octan-2-yl)-2,2-difluoropropan-1-amine |
InChI |
InChI=1S/C10H18F2N2/c11-10(12,6-13)7-14-5-8-1-3-9(14)4-2-8/h8-9H,1-7,13H2 |
InChIキー |
AKFWSXHBUARGBF-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC1CN2CC(CN)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanol](/img/structure/B13155118.png)
methanol](/img/structure/B13155126.png)




![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)






